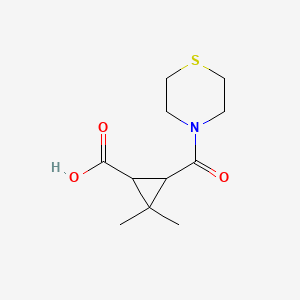

2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopropane carboxylic acids can be achieved through various methods. One such method involves using 2-methylbutenoic acid as a raw material, which undergoes esterification, cyclopropanation, and hydrolysis to yield 2,2-dimethylcyclopropane carboxylic acid with a yield of 44.1% . Another approach for the synthesis of chiral cyclopropane carboxylic acids includes the use of a chiral metal catalyst to directly synthesize the chiral product .

Molecular Structure Analysis

The molecular structure of cyclopropane carboxylic acid derivatives can be complex. For example, an X-ray structural examination of a related compound, 2,3-dimethyl-5-(2'-methylprop-1'-enyl)-6-(morpholyl-4'-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed that the crystals are triclinic with specific cell dimensions and angles, and the anti-conformation of the carboxylic group is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

Cyclopropane carboxylic acids can undergo various chemical reactions. For instance, an attempt to synthesize fused cyclopropane derivatives for transformation into vicinal diamino-substituted cyclohexenecarboxylic acids involved reactions with sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene) acetate . Additionally, esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid with appropriate alcohols have been found to be active insecticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxylic acids and their derivatives can vary widely. For example, the enantiomeric purities of secondary alcohols can be analyzed by derivatization to the esters of 2,2-disubstituted cyclopropanecarboxylic acids, and racemic 1,1'-bi-2-naphthol can be resolved through derivatization to monoesters of 2,2-dimethylcyclopropanecarboxylic acid . The crystal structures of these compounds can also provide information about their inclusion properties, as seen in the study of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid and its inclusion complex with dimethyl sulphoxide .

Scientific Research Applications

Chemical Synthesis and Bioactivity

Cyclopropanecarboxylic acid derivatives, like 2,2-dimethyl cyclopropanecarboxylic acid, have been utilized as leading compounds due to their biological activity. For instance, specific derivatives have demonstrated excellent herbicidal and fungicidal activities, highlighting the potential of these compounds in agricultural applications (Tian et al., 2009).

Synthesis and Resolution Techniques

2,2-Dimethylcyclopropane carboxylic acid, a closely related compound, is an essential intermediate in producing various medicaments and pesticides. Several synthesis routes have been explored and evaluated, offering insights into efficient production methods for such compounds (Gong, 2007).

Crystal Structure and Molecular Analysis

The molecular and crystal structure of compounds similar to 2,2-dimethyl-3-(thiomorpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid has been studied extensively. For example, a structural examination was carried out for a derivative, revealing significant details about the compound's crystal structure and molecular conformation (Mironova et al., 2012).

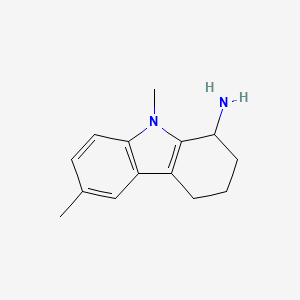

Novel Building Blocks in Medicinal Chemistry

Thiomorpholine and its derivatives are considered important building blocks in medicinal chemistry. Compounds containing these moieties have entered human clinical trials, and analogues containing bridged bicyclic thiomorpholines have shown intriguing biological profiles, underlining their potential in drug development and other medicinal applications (Walker & Rogier, 2013).

Safety and Hazards

properties

IUPAC Name |

2,2-dimethyl-3-(thiomorpholine-4-carbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADFSQCARWKJKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCSCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401149485 |

Source

|

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401149485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142215-03-9 |

Source

|

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(4-thiomorpholinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401149485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)

![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)